アセトンセミカルバゾン

概要

説明

Synthesis Analysis

Acetone semicarbazone is synthesized directly from hydrazine hydrate, urea, and acetone under specific conditions. Optimal synthesis involves a reaction temperature of 100℃ for hydrazine hydrate and urea for 7 hours, and 55℃ for semicarbazide and acetone for 2 hours. The molar ratio of hydrazine hydrate:urea:acetone is 1:1.6:3, yielding a product purity of 98.5% and a yield of 97.19% (Gao, 2006).

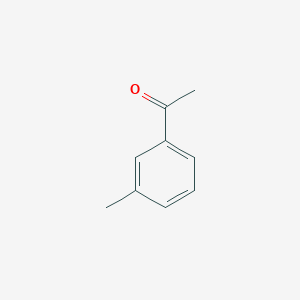

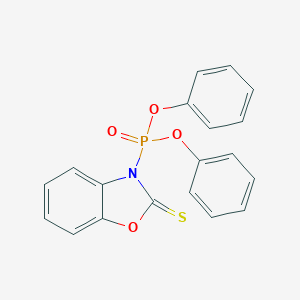

Molecular Structure Analysis

The molecular structure of acetone semicarbazone and its complexes has been extensively studied using X-ray diffraction and spectral characterization techniques. For instance, zinc(II) and cadmium(II) complexes with acetone-N(4)-phenylsemicarbazone have been synthesized, showcasing acetone semicarbazone as a neutral bidentate ligand forming a distorted octahedral geometry around cadmium(II) (V. Siji et al., 2010).

Chemical Reactions and Properties

Acetone semicarbazone participates in various chemical reactions, demonstrating significant antineoplastic activity against Ehrlich ascites carcinoma in mice by altering tumor weight, life span, and tumor cell growth rate. This showcases its potential as a potent antitumor agent (J. Khanam et al., 2010).

Physical Properties Analysis

The physical properties of acetone semicarbazone derivatives, including their electrochemical behavior, have been investigated. For example, the polarographic behavior of a range of aldehyde and ketone semicarbazones has been studied, developing a method for the determination of carbonyl compounds via the polarographic reduction wave of semicarbazone derivatives (B. Fleet, 1966).

Chemical Properties Analysis

The chemical properties of acetone semicarbazone and its derivatives are highlighted by their complexation behavior and antibacterial activity. For instance, oxovanadium(IV) complexes with acetone semicarbazone have been synthesized, exhibiting an octahedral geometry and indicating a variety of potential applications in chemical research (S. Chandra & K. Sharma, 1982). Additionally, new hydroxy semicarbazone derivatives have shown significant inhibitory activity against bacterial strains, emphasizing the importance of hydrophilicity for bioactivity (E. Hariri et al., 2016).

科学的研究の応用

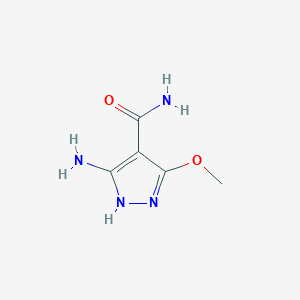

ピラゾール誘導体の合成

アセトンセミカルバゾンは、ピラゾール誘導体の合成に使用できます . これは、4-ニトロセミカルバジドとアセチルアセトンを反応させることで達成されます . ピラゾール誘導体は、多様な生物学的特性を有し、製薬化学および医薬品化学で一般的に使用されているため重要です .

単環式化合物の生成

アセチルアセトンとセミカルバゾンおよびその誘導体を反応させると、3,5-ジメチル-N-ニトロピラゾール-1-カルボキサミドや5-ヒドロキシ-3,5-ジメチル-2-ピラゾリンなどの単環式化合物が生成されることがあります . これらの化合物は、その潜在的な用途についてさらに研究することができます。

二環式化合物の生成

単環式化合物に加えて、アセチルアセトンとセミカルバゾンの反応は、ビス(3,5-ジメチルピラゾール-1-カルボニル)ヒドラジンなどの二環式化合物の生成にもつながる可能性があります . これらの生成された化合物の構造は、X線回折などの物理化学的分析法によって検証することができます .

生物活性スクリーニング

アセチルアセトンとセミカルバゾンとの反応から得られた新規化合物は、高い生物活性を示すことがわかりました . これは、それらをさらなる生物学的研究と薬理学的研究の潜在的な候補者にしています。

2-アルキルセミカルバジドの合成

アセトンセミカルバゾンは、2-アルキルセミカルバジドの合成に使用できます . これは、アセトンセミカルバゾンの調製、水素化ナトリウム存在下でのN2-アルキル化、および穏やかな条件下での加水分解を含むプロセスによって達成されます .

さまざまな窒素含有化合物の調製

アセトンセミカルバゾンから合成できる無環式セミカルバジドは、さまざまな無環式および複素環式窒素含有化合物の調製に一般的に使用される汎用性の高い試薬です

Safety and Hazards

将来の方向性

作用機序

Target of Action

Acetone semicarbazone primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B is an intracellular lysosomal cysteine protease that plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies, making it a potential target for therapeutic interventions .

Mode of Action

Acetone semicarbazone interacts with cathepsin B, inhibiting its activity . The compound acts as a competitive inhibitor to cathepsin B . The results of docking experiments show a decrease in energy after ligand–enzyme active site interaction, supporting the designed compounds as inhibitors to cathepsin B .

Biochemical Pathways

Cathepsin B is involved in diverse functions ranging from the generation of antigenic peptides to the turnover of misfolded proteins . Therefore, inhibition of cathepsin B by acetone semicarbazone could potentially impact these processes.

Result of Action

The primary result of acetone semicarbazone’s action is the inhibition of cathepsin B activity . This could potentially lead to alterations in the physiological and pathological processes in which cathepsin B is involved, including protein turnover, antigen processing, and hormone maturation . .

生化学分析

Biochemical Properties

Acetone semicarbazone has been found to interact with various biomolecules in biochemical reactions . For instance, it has been observed to react with acetylacetone, resulting in new pyrazole derivatives .

Cellular Effects

Acetone semicarbazone has been shown to have significant anticancer activity against Ehrlich ascites carcinoma cells . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has high biological activity, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

This suggests that it may have different effects at different dosages, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Given its biochemical interactions, it may interact with various enzymes or cofactors .

Transport and Distribution

Given its biochemical properties, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its biochemical properties and interactions, it may be directed to specific compartments or organelles within the cell .

特性

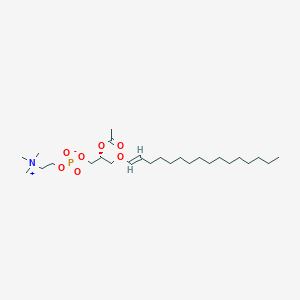

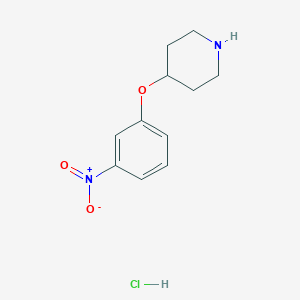

IUPAC Name |

(propan-2-ylideneamino)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDAJGNZGNZGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059383 | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110-20-3 | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone semicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, 2-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1-Methylethylidene)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。